molecular formula C30H50O B10789575 Shionon

Shionon

Cat. No.: B10789575
M. Wt: 426.7 g/mol
InChI Key: HXPXUNQUXCHJLL-UHFFFAOYSA-N
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Description

Shionon (also referred to as Shionone) is a triterpenoid compound isolated from the roots of Aster tataricus, a plant traditionally used in East Asian medicine for treating cough, asthma, and inflammation . Its chemical structure is characterized by a unique hexacyclic backbone with a 3-oxo-4-monomethyl group, distinguishing it from other triterpenoids . Pharmacologically, this compound exhibits antitussive (cough-suppressing) and anti-inflammatory properties, making it a critical component in formulations like Xueli Cough Syrup, where it serves as a quality control marker analyzed via HPLC . Its molecular formula is C₃₀H₅₀O, with a molecular weight of 426.72 g/mol and CAS number 10376-48-4 .

Properties

IUPAC Name

1,4b,6a,8,10a,12a-hexamethyl-8-(4-methylpent-3-enyl)-1,3,4,4a,5,6,7,9,10,10b,11,12-dodecahydrochrysen-2-one
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C30H50O/c1-21(2)10-9-14-26(4)16-19-30(8)25-13-15-28(6)22(3)23(31)11-12-24(28)29(25,7)18-17-27(30,5)20-26/h10,22,24-25H,9,11-20H2,1-8H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HXPXUNQUXCHJLL-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1C(=O)CCC2C1(CCC3C2(CCC4(C3(CCC(C4)(C)CCC=C(C)C)C)C)C)C
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C30H50O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

426.7 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of Shionon involves several steps, starting from simpler organic compounds. One common method involves the cyclization of squalene, a natural precursor, followed by oxidation and methylation reactions to form the final this compound structure. The reaction conditions typically include the use of strong acids or bases as catalysts, along with specific temperature and pressure settings to facilitate the cyclization and subsequent reactions.

Industrial Production Methods

Industrial production of this compound often utilizes high-speed counter-current chromatography (HSCCC) for the separation and purification of the compound from plant extracts. This method is advantageous due to its simplicity, short preparation period, and high yield .

Chemical Reactions Analysis

Oxidation Reactions

Triterpenoids with functional groups such as hydroxyl or methylene moieties typically undergo oxidation. For example:

  • Alcohol oxidation : Secondary alcohols in triterpenoids may be oxidized to ketones using reagents like pyridinium chlorochromate (PCC) or chromium trioxide (CrO₃) under acidic conditions .

  • Alkene oxidation : Double bonds can be epoxidized or cleaved using ozone (O₃) or potassium permanganate (KMnO₄).

Reduction Reactions

Reduction of carbonyl groups (e.g., ketones) in triterpenoids might employ agents like sodium borohydride (NaBH₄) or lithium aluminum hydride (LiAlH₄), yielding secondary alcohols .

Substitution and Functionalization

Triterpenoids often undergo nucleophilic substitution or electrophilic aromatic substitution, depending on the reactive sites. For example:

  • Halogenation : Chlorination or bromination at allylic or aromatic positions using reagents like N-bromosuccinimide (NBS).

  • Esterification : Hydroxyl groups reacting with acyl chlorides to form esters.

Structural Modifications for Drug Discovery

Computational methods, such as Density Functional Theory (DFT), are increasingly used to predict reaction pathways for complex molecules like triterpenoids . These models help identify viable intermediates and optimize synthetic routes.

Key Challenges in Studying Shionon’s Reactions

  • Structural complexity : The six-membered tetracyclic skeleton of this compound (C₃₀H₅₀O) introduces steric hindrance, complicating reaction selectivity.

  • Lack of experimental data : No peer-reviewed studies in the provided sources detail this compound’s specific reaction mechanisms or conditions.

For authoritative insights, consult primary literature from journals like The Journal of Organic Chemistry or Natural Product Reports, which often cover triterpenoid chemistry.

Scientific Research Applications

Chemical Properties and Structure

Shionon features a unique six-membered tetracyclic skeleton with a 3-oxo-4-methyl structure. Its chemical properties make it a valuable precursor for synthesizing other complex triterpenoids. The synthesis typically involves cyclization of squalene followed by oxidation and methylation reactions under specific conditions using strong acids or bases as catalysts.

Chemistry

This compound serves as a precursor for synthesizing other triterpenoids, which are important for developing new chemical compounds with potential therapeutic effects. Its unique structure allows for modifications that can lead to novel derivatives with enhanced biological activities.

Biology

Research has indicated that this compound plays a role in modulating various biological pathways. It has been studied for its potential as a bioactive compound that can influence cellular processes, making it a subject of interest in pharmacological studies .

Medicine

This compound exhibits several pharmacological properties:

  • Anti-inflammatory Effects : Studies have shown that this compound can inhibit human neutrophil elastase, reducing inflammation and related symptoms .
  • Anti-tussive Properties : It has been investigated for its ability to alleviate coughs through its action on specific receptors and signaling pathways.
  • Potential Antiviral Activity : Preliminary studies suggest that this compound may have antiviral properties, although further research is needed to fully understand this aspect .

Industrial Applications

In the pharmaceutical industry, this compound is utilized in the formulation of natural products and traditional medicines. Its extraction and purification from plant sources often employ high-speed counter-current chromatography, which enhances yield and efficiency.

Case Study 1: Anti-inflammatory Mechanism

A study demonstrated that this compound significantly reduced lung inflammation in mice infected with Streptococcus pneumoniae. Histopathological analysis revealed less infiltration of inflammatory cells and improved alveolar structure in the treatment group compared to controls .

Case Study 2: Survival Improvement in Sepsis Models

In a cecal ligation and puncture model of sepsis, this compound treatment improved survival rates among mice significantly. The treatment group showed reduced levels of inflammatory cytokines (TNF-α, IL-6, IL-1β) compared to untreated controls .

Data Tables

Application AreaSpecific UsesKey Findings
ChemistryPrecursor for triterpenoid synthesisFacilitates the development of novel compounds
BiologyModulation of biological pathwaysInfluences cellular processes; potential bioactivity
MedicineAnti-inflammatory, anti-tussiveReduces inflammation; alleviates cough
IndustryPharmaceutical formulationsUsed in natural product development

Mechanism of Action

Shionon exerts its effects through various molecular targets and pathways. It has been shown to inhibit human neutrophil elastase, an enzyme involved in inflammatory responses. This inhibition helps reduce inflammation and related symptoms. Additionally, this compound interacts with specific receptors and signaling pathways to exert its anti-tussive effects .

Comparison with Similar Compounds

Comparison with Structurally and Functionally Similar Compounds

Structural and Functional Similarities

The following table compares Shionon with key compounds in terms of structure, source, pharmacological activities, and pharmacokinetics:

Compound Source Structure Key Pharmacological Activities Pharmacokinetic Notes
This compound Aster tataricus Hexacyclic triterpenoid Antitussive, anti-inflammatory Bioavailability ↓ after honey-roasting
Aster saponin A2 Aster tataricus Triterpenoid saponin Anti-inflammatory, inhibits osteoclastogenesis via MAPK/NF-κB pathways Not reported in provided evidence
Ferulic acid Multiple plants (e.g., Zi Wan) Phenolic acid Antioxidant, anti-inflammatory Bioavailability ↓ after honey-roasting
Epifriedelinol Aster scaber Pentacyclic triterpenoid Anticancer, cholesterol-lowering Content ↓ after herb processing
Pseudocoptisine chloride Corydalis Tuber Alkaloid Anti-inflammatory, acetylcholinesterase inhibition (IC₅₀ = 12.8 μM) No processing-related data available

Key Research Findings

  • Bioavailability and Processing Effects: this compound and ferulic acid both experience reduced maximum concentration (Cmax) and area under the curve (AUC) after honey-roasting of Zi Wan, unlike chlorogenic acid or scopoletin, which remain stable .
  • In contrast, Pseudocoptisine chloride acts via acetylcholinesterase inhibition, indicating divergent pathways for similar therapeutic outcomes .
  • Analytical Methods: this compound is quantified using HPLC in pharmaceutical formulations , whereas phenolic acids like ferulic acid are often analyzed via UV-spectroscopy or LC-MS due to their chromophoric properties .

Contrasts in Pharmacological Roles

  • Triterpenoid vs.
  • Natural vs. Synthetic Derivatives: Unlike synthetic anti-inflammatory agents (e.g., glucocorticoids), this compound lacks reported systemic toxicity in preclinical studies, though comprehensive toxicological data are absent in the provided evidence .

Biological Activity

Shionon, also known as Shionone, is a tetracyclic triterpenoid primarily derived from the plant Aster tataricus. This compound has garnered attention for its diverse biological activities, particularly its anti-inflammatory, antioxidant, and potential therapeutic effects against various diseases. This article provides a comprehensive examination of the biological activity of this compound, supported by data tables and relevant research findings.

This compound has the following chemical properties:

PropertyValue
Molecular FormulaC30H50O
Molecular Weight426.72 g/mol
Melting Point161-162 °C
Boiling Point485.6 °C (predicted)
Density0.941 g/cm³ (predicted)
SolubilitySoluble in chloroform, dichloromethane, ethyl acetate, DMSO, acetone

This compound exhibits its biological effects through several mechanisms:

  • Inhibition of Human Neutrophil Elastase : this compound acts as an effective inhibitor of human neutrophil elastase (HNE), which plays a crucial role in inflammatory responses. This inhibition suggests potential applications in treating inflammatory lung diseases such as H1N1 and SARS virus infections .
  • Antioxidant Activity : The compound has demonstrated significant antioxidant properties, which help mitigate oxidative stress by scavenging free radicals. This activity is vital for protecting cells from damage caused by reactive oxygen species (ROS) .
  • Anti-Adipogenic Effects : Research indicates that this compound may possess anti-adipogenic properties, potentially influencing fat cell differentiation and lipid metabolism .

Case Studies and Research Findings

  • Anti-Inflammatory Effects :
    • A study highlighted the anti-inflammatory properties of this compound, showing its effectiveness in reducing inflammation markers in vitro and in vivo models. The compound was found to downregulate pro-inflammatory cytokines, supporting its use in inflammatory conditions .
  • Antioxidant Activity :
    • In vitro assays demonstrated that this compound significantly increased the levels of glutathione (GSH), enhancing the body's antioxidant defenses. The compound's ability to scavenge free radicals was measured using various assays such as DPPH and ABTS radical scavenging tests .
  • Potential Anti-Cancer Properties :
    • Preliminary studies suggest that this compound may inhibit cancer cell proliferation through apoptosis induction and cell cycle arrest mechanisms. These findings warrant further exploration into its potential as a therapeutic agent against cancer .

Summary of Biological Activities

The following table summarizes the key biological activities associated with this compound:

Biological ActivityDescription
Anti-InflammatoryInhibits human neutrophil elastase; reduces cytokine levels
AntioxidantScavenges free radicals; increases GSH levels
Anti-AdipogenicInfluences fat cell differentiation; affects lipid metabolism
Potential Anti-CancerInduces apoptosis; inhibits cancer cell proliferation

Q & A

Q. What are the foundational chemical properties of Shionon that must be characterized prior to experimental design?

Advanced Question Q. How can researchers reconcile discrepancies in this compound’s reported solubility profiles across different solvent systems? Methodological Answer

  • Basic : Begin with standard techniques:
    • Spectroscopic Analysis : Use NMR and FT-IR to confirm functional groups and purity .
    • Chromatography : Employ HPLC to assess batch consistency and detect impurities .
  • Advanced : For solubility contradictions:
    • Controlled Replication : Repeat experiments under standardized conditions (temperature, solvent grade) to isolate variables .
    • Statistical Modeling : Apply ANOVA to identify outliers or systemic errors in solvent interactions .

Basic Question

Q. What are the established protocols for synthesizing this compound in laboratory settings?

Advanced Question Q. How can researchers optimize this compound’s synthetic yield while minimizing byproduct formation under varying catalytic conditions? Methodological Answer

  • Basic : Follow peer-reviewed synthesis routes, documenting stoichiometry and reaction times .
  • Advanced :
    • Design of Experiments (DoE) : Use factorial design to test catalytic efficiency (e.g., Pd/C vs. Ni catalysts) and temperature gradients .
    • Kinetic Analysis : Monitor reaction intermediates via in-situ Raman spectroscopy to identify byproduct formation pathways .

Basic Question

Q. Which analytical techniques are most reliable for quantifying this compound in complex matrices?

Advanced Question Q. How can researchers validate this compound’s detection limits in biological samples when cross-reactivity with metabolites occurs? Methodological Answer

  • Basic : Use LC-MS/MS for high sensitivity and specificity, calibrating with internal standards .
  • Advanced :
    • Cross-Validation : Compare results from LC-MS/MS with ELISA to rule out false positives .
    • Metabolomic Profiling : Employ untargeted metabolomics to identify interfering compounds and adjust extraction protocols .

Basic Question

Q. What ethical guidelines apply to in vivo studies involving this compound?

Advanced Question Q. How can researchers address conflicting toxicity data for this compound in longitudinal animal studies? Methodological Answer

  • Basic : Adhere to institutional animal care protocols (e.g., OECD guidelines) and document dosage regimes .
  • Advanced :
    • Meta-Analysis : Aggregate data from multiple studies to identify dose-response trends and species-specific variances .
    • Mechanistic Studies : Use transcriptomics to differentiate acute vs. chronic toxicity mechanisms .

Basic Question

Q. How should researchers structure a literature review on this compound’s pharmacological mechanisms?

Advanced Question Q. What frameworks can resolve contradictions between this compound’s in vitro bioactivity and in vivo efficacy? Methodological Answer

  • Basic : Use systematic review tools (PRISMA) to filter studies by methodology rigor and sample size .
  • Advanced :
    • Translational Gap Analysis : Compare pharmacokinetic parameters (e.g., bioavailability) across models to identify barriers to efficacy .
    • Network Pharmacology : Map this compound’s multi-target interactions to explain discordant results .

Basic Question

Q. What statistical methods are appropriate for preliminary analysis of this compound’s dose-response data?

Advanced Question Q. How can researchers model non-linear dose-response relationships in this compound’s anti-inflammatory assays? Methodological Answer

  • Basic : Use linear regression for EC50 calculations and Student’s t-test for group comparisons .
  • Advanced :
    • Sigmoidal Curve Fitting : Apply Hill equation models to account for receptor saturation effects .
    • Machine Learning : Train algorithms on high-throughput data to predict non-linear behavior .

Basic Question

Q. What criteria define a robust hypothesis for this compound-related research?

Advanced Question Q. How can researchers refine hypotheses when this compound’s observed effects contradict existing theoretical models? Methodological Answer

  • Basic : Use the FINER framework (Feasible, Interesting, Novel, Ethical, Relevant) to evaluate hypotheses .
  • Advanced :
    • Abductive Reasoning : Formulate new models based on unexpected data, then test via knock-out experiments (e.g., CRISPR for target validation) .
    • Interdisciplinary Collaboration : Integrate computational chemistry and wet-lab data to revise mechanistic assumptions .

Basic Question

Q. How should researchers document this compound’s stability under varying storage conditions?

Advanced Question Q. What methodologies can identify degradation products of this compound in accelerated stability studies? Methodological Answer

  • Basic : Conduct ICH-compliant stability tests (25°C/60% RH, 40°C/75% RH) with periodic HPLC analysis .
  • Advanced :
    • Mass Spectrometry Imaging : Map spatial degradation in solid-state samples .
    • Quantum Mechanical Calculations : Predict degradation pathways using DFT simulations .

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